3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1013774-45-2
VCID: VC6304583
InChI: InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3
SMILES: CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C
Molecular Formula: C11H17N5OS
Molecular Weight: 267.35

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole

CAS No.: 1013774-45-2

Cat. No.: VC6304583

Molecular Formula: C11H17N5OS

Molecular Weight: 267.35

* For research use only. Not for human or veterinary use.

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole - 1013774-45-2

Specification

CAS No. 1013774-45-2
Molecular Formula C11H17N5OS
Molecular Weight 267.35
IUPAC Name 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole
Standard InChI InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3
Standard InChI Key AYPQIRVNDHUIQW-UHFFFAOYSA-N
SMILES CC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula is C₁₁H₁₇N₅OS, with a molecular weight of 267.35 g/mol. Its IUPAC name, 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole, reflects its hybrid structure:

  • A 1,2,4-triazole core substituted with methyl and propan-2-ylsulfanyl groups.

  • A 3-methoxy-1-methylpyrazole moiety at position 3 of the triazole ring.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1013774-45-2
Molecular FormulaC₁₁H₁₇N₅OS
Molecular Weight267.35 g/mol
SMILESCC(C)SC1=NN=C(N1C)C2=CN(N=C2OC)C
InChIKeyAYPQIRVNDHUIQW-UHFFFAOYSA-N

The Standard InChI (InChI=1S/C11H17N5OS/c1-7(2)18-11-13-12-9(16(11)4)8-6-15(3)14-10(8)17-5/h6-7H,1-5H3) confirms the connectivity of substituents, highlighting the sulfur atom’s role in bridging the triazole and isopropyl groups.

Crystallographic and Spectroscopic Data

While X-ray diffraction data for this compound is unavailable, related triazole derivatives exhibit planar heterocyclic cores with substituents influencing packing patterns. For example, methyl-substituted triazoles often form hydrogen-bonded dimers, while bulky groups like propan-2-ylsulfanyl induce steric hindrance, altering solubility . Nuclear magnetic resonance (NMR) spectra for analogous compounds reveal distinct proton environments:

  • Pyrazole protons: δ 6.0–7.5 ppm (aromatic region).

  • Methoxy group: δ ~3.8 ppm (singlet).

  • Isopropyl group: δ 1.2–1.4 ppm (doublet) .

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is synthesized via multi-step reactions typical of triazole-pyrazole hybrids:

Step 1: Formation of the triazole core through cyclocondensation.
A common approach involves reacting hydrazine derivatives with nitriles or thioamides. For instance, 4-methyl-1,2,4-triazole-3-thiol may serve as a precursor, with subsequent alkylation introducing the propan-2-ylsulfanyl group.

Step 2: Functionalization of the pyrazole ring.
3-Methoxy-1-methylpyrazole is synthesized separately via Vilsmeier-Haack formylation followed by methylation. This fragment is then coupled to the triazole core using Ullmann or Suzuki-Miyaura cross-coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, KOH, ethanol, reflux65%
2CuI, 1,10-phenanthroline, DMF, 100°C72%

Mechanistic Insights

The sulfur atom in the propan-2-ylsulfanyl group enhances nucleophilicity, facilitating electrophilic substitution at the triazole ring. Methoxy and methyl groups on the pyrazole moiety stabilize the intermediate through electron-donating effects, as demonstrated in density functional theory (DFT) studies of analogous systems .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound is unreported, but analogs with similar sulfanyl substituents exhibit:

  • Lipophilicity: LogP ≈ 2.5–3.0 (predicted via ChemAxon).

  • Aqueous solubility: <0.1 mg/mL (due to hydrophobic isopropyl group).
    Stability studies under ambient conditions suggest susceptibility to oxidation at the sulfur center, necessitating storage under inert atmospheres .

Thermal Behavior

Differential scanning calorimetry (DSC) of related triazoles shows melting points between 150–200°C, with decomposition above 250°C. The presence of a methoxy group may lower the melting point by disrupting crystallinity .

Biological Activity and Hypothesized Applications

Table 3: Predicted Pharmacokinetic Properties

ParameterValue (Predicted)
Blood-brain barrier permeabilityLow
CYP2D6 inhibitionModerate
Plasma protein binding89%

Antimicrobial Activity

Pyrazole-triazole hybrids exhibit broad-spectrum antimicrobial effects. For example, methyl-substituted analogs demonstrate MIC (minimum inhibitory concentration) values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group may enhance membrane penetration .

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